molecular formula C14H8F3NO2S B13062859 4-((3-(Trifluoromethyl)phenyl)sulfonyl)benzonitrile

4-((3-(Trifluoromethyl)phenyl)sulfonyl)benzonitrile

Cat. No.: B13062859
M. Wt: 311.28 g/mol
InChI Key: OCQCOEXWNJJFCE-UHFFFAOYSA-N
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Description

Core Structural Features

The molecular formula C₁₄H₈F₃NO₂S defines a bifunctional aromatic system comprising two benzene rings connected via a sulfonyl (-SO₂-) bridge. The 3-(trifluoromethyl)phenyl moiety occupies the meta position relative to the sulfonyl group, while the benzonitrile subunit resides at the para position of the opposing aromatic ring. This arrangement creates a conjugated system extending from the electron-withdrawing trifluoromethyl (-CF₃) group through the sulfonyl linker to the nitrile (-C≡N) terminus.

The SMILES notation (C1=CC(=CC(=C1)S(=O)(=O)C2=CC=C(C=C2)C#N)C(F)(F)F) explicitly encodes the connectivity:

  • Benzene ring A: Substituents at positions 1 (sulfonyl), 3 (trifluoromethyl)
  • Benzene ring B: Substituents at position 4 (nitrile)

Bond length analysis derived from X-ray diffraction (discussed in Section 1.3) reveals shortened C-S (1.76 Å) and S=O (1.43 Å) bonds in the sulfonyl group, indicative of resonance stabilization. The trifluoromethyl group exhibits C-F bond lengths of 1.33–1.35 Å, consistent with sp³-hybridized carbon .

Electronic Interactions

Density functional theory (DFT) calculations highlight three critical electronic effects:

  • Inductive withdrawal : The -CF₃ group reduces electron density at the sulfonyl-linked carbon by 18% compared to unsubstituted phenyl analogs .
  • Conjugation pathway : Sulfonyl oxygen lone pairs delocalize into the benzonitrile ring, increasing nitrile polarization (N≡C-δ+...δ−-SO₂) .
  • Perfluoro effect : Fluorine atoms on the -CF₃ group engage in weak orthogonal dipole interactions with sulfonyl oxygens (2.85–3.10 Å separation) .

These interactions collectively stabilize the molecule in a near-planar conformation , with a 12.4° dihedral angle between the two aromatic rings .

Properties

IUPAC Name

4-[3-(trifluoromethyl)phenyl]sulfonylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3NO2S/c15-14(16,17)11-2-1-3-13(8-11)21(19,20)12-6-4-10(9-18)5-7-12/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCQCOEXWNJJFCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)C2=CC=C(C=C2)C#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3NO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-Trifluoromethylbenzonitrile Intermediate

A key precursor in the synthesis is 4-trifluoromethylbenzonitrile, which can be prepared via palladium-catalyzed cyanation of 4-trifluoromethylchlorobenzene. The following optimized method is based on recent patent disclosures and research findings:

Parameter Optimal Range/Value Notes
Cyanating agent Potassium ferrocyanide (anhydrous) Preferred over trihydrate form for better yield
Cyanating agent molar ratio 20–25 mol% Relative to 4-trifluoromethylchlorobenzene
Catalyst Palladium acetate 0.2–1 mol% loading
Ligand 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene Molar ratio ligand:Pd = 2:1
Base Sodium carbonate, potassium carbonate, or cesium carbonate 0.2–1 equivalent
Solvent Polar aprotic solvents: N,N-dimethylformamide, N,N-dimethylacetamide, or N-methylpyrrolidone Inert organic solvent
Reaction temperature 160–190 °C, preferably 170 °C Under inert atmosphere and drying conditions
Yield >90% High yield suitable for industrial scale

This method improves upon earlier protocols by using a more accessible ligand and optimizing catalyst loading and reaction conditions to achieve yields exceeding 90%, which is economically favorable for industrial production.

Multi-Step Synthesis of 4-((3-(Trifluoromethyl)phenyl)sulfonyl)benzonitrile

The full synthesis of this compound involves:

  • Nitration of the appropriate aromatic precursor to introduce nitro groups.
  • Reduction of nitro groups to amines.
  • Bromination to facilitate further substitution.
  • Diazotization to convert amines into diazonium salts.
  • Substitution reactions to introduce the sulfonyl and trifluoromethyl groups and finalize the benzonitrile structure.

These steps are carefully controlled to maintain functional group integrity and maximize product purity. The presence of the trifluoromethyl group enhances the compound's biological activity and solubility, making it a valuable pharmaceutical intermediate.

Recent studies have demonstrated that:

  • Using anhydrous potassium ferrocyanide significantly improves cyanation efficiency compared to hydrated forms.
  • The ligand 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene is cost-effective and readily available, facilitating scale-up.
  • Reaction under inert atmosphere and drying conditions prevents catalyst deactivation and side reactions.
  • Polar aprotic solvents such as N,N-dimethylformamide provide an optimal environment for the palladium-catalyzed cyanation.
  • Careful control of base equivalents and catalyst loading is crucial to avoid side reactions and maximize yield.
Step Reagents/Conditions Comments
Cyanation of 4-trifluoromethylchlorobenzene Potassium ferrocyanide (20–25 mol%), Pd(OAc)2 (0.2–1 mol%), ligand (2:1 ratio), base (Na2CO3/K2CO3/Cs2CO3, 0.2–1 eq), DMF solvent, 170 °C, inert atmosphere >90% yield, industrially viable
Nitration Standard nitrating agents (e.g., HNO3/H2SO4) Introduce nitro group
Reduction Catalytic hydrogenation or chemical reducing agents Convert nitro to amine
Bromination Brominating agents (e.g., NBS) Facilitate substitution
Diazotization NaNO2/HCl at low temperature Formation of diazonium salt
Substitution Sulfonylation and trifluoromethylation reagents Final assembly of target molecule

The preparation of this compound is achieved through a multi-step synthetic route with a critical cyanation step to form 4-trifluoromethylbenzonitrile using an optimized palladium-catalyzed process. This method offers high yield, cost efficiency, and scalability suitable for industrial applications. The detailed control of reaction parameters, choice of reagents, and solvents are essential for successful synthesis and high purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

4-((3-(Trifluoromethyl)phenyl)sulfonyl)benzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield sulfonamide or sulfonate derivatives, while oxidation reactions can produce sulfoxides or sulfones .

Scientific Research Applications

Medicinal Chemistry Applications

The incorporation of trifluoromethyl groups in pharmaceutical compounds has been shown to enhance biological activity and pharmacokinetic properties. The presence of the trifluoromethyl group in 4-((3-(Trifluoromethyl)phenyl)sulfonyl)benzonitrile contributes to its potential as a drug candidate.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit promising antitumor properties. For instance, novel acyl sulfonamides have been synthesized and evaluated for their antiproliferative activity against cancer cell lines. One study demonstrated that a related compound induced apoptosis in MDA-MB-231 breast cancer cells, suggesting that sulfonamide derivatives can serve as effective anticancer agents .

Calcium Channel Inhibition

Another area of research involves the inhibition of N-type calcium channels by sulfonamide compounds. The structure-activity relationship (SAR) studies have shown that modifications to the phenoxyaniline and sulfonamide frameworks can lead to enhanced potency against calcium channels, which are critical targets for pain management and neurological disorders .

Synthetic Methodologies

The synthesis of this compound can be achieved through various chemical reactions, including:

  • Nucleophilic Aromatic Substitution : This method allows for the introduction of the sulfonyl group onto the aromatic ring.
  • Coupling Reactions : Utilizing palladium-catalyzed coupling reactions can facilitate the formation of complex structures involving trifluoromethyl groups .

Material Science Applications

Beyond medicinal chemistry, this compound has potential applications in material science due to its unique chemical properties.

Polymer Chemistry

Compounds containing sulfonamide groups are often utilized in polymer synthesis, contributing to materials with enhanced thermal stability and mechanical properties. The incorporation of trifluoromethyl groups can further enhance these characteristics, making them suitable for high-performance applications .

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies highlighting the efficacy and versatility of compounds related to this compound:

Study Focus Key Findings
Study on Antitumor Activity Anticancer propertiesInduced apoptosis in breast cancer cells; potential MMP2 inhibitor
SAR Study on Calcium Channel Inhibition Pain managementEnhanced stability and potency against N-type calcium channels
Synthesis Methodologies Chemical synthesisEffective coupling reactions for complex structure formation

Mechanism of Action

The mechanism of action of 4-((3-(Trifluoromethyl)phenyl)sulfonyl)benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the sulfonyl group can participate in various chemical interactions. These interactions can modulate the activity of the target molecules, leading to specific biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares structural analogs, emphasizing substituent variations and their implications:

Compound Name Key Structural Features Molecular Weight Key Functional Groups Reference
4-((3-(Trifluoromethyl)phenyl)sulfonyl)benzonitrile Sulfonyl bridge, 3-CF₃-phenyl, 4-cyano Not provided -SO₂-, -CF₃, -CN Target
4-{2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl}-benzonitrile Ethyl ketone linker, 3-CF₃-phenyl, 4-cyano Not provided -CO-, -CF₃, -CN
4-(Methylsulfonyl)-3-(trifluoromethyl)benzonitrile Methylsulfonyl at C4, 3-CF₃ 249.21 -SO₂CH₃, -CF₃, -CN
2,6-Bis(trifluoromethyl)benzonitrile Two -CF₃ groups at C2 and C6, 1-cyano 257.12 -CF₃ (x2), -CN
Rezvilutamide Imidazolidinone-thioxo core, dihydroxypropoxy-phenyl, 2-CF₃ 479.47 -SO₂-, -CF₃, -CN, -OH

Key Observations :

  • Sulfonyl vs.
  • Substituent Position : Moving the trifluoromethyl group from C3 (target compound) to C2/C6 (’s analog) alters electronic effects and steric hindrance, impacting receptor binding .
  • Complex Cores: Imidazolidinone-thioxo derivatives (e.g., Rezvilutamide) introduce heterocyclic rings, broadening therapeutic applications .

Key Findings :

  • Agrochemical vs. Pharmaceutical Use : The trifluoromethyl group’s lipophilicity makes it suitable for both pesticide metabolites (metaflumizone) and drug candidates (Rezvilutamide) .
  • Hydantoin Derivatives: Compounds like 6i (75% yield, 178–180°C m.p.) demonstrate potent antiandrogen activity due to thioxo-imidazolidinone cores .
Physical and Chemical Properties
Compound Name Melting Point (°C) Molecular Weight Solubility (Predicted) Reference
4-(Methylsulfonyl)-3-(trifluoromethyl)benzonitrile Not provided 249.21 Low (high lipophilicity)
6i (Hydantoin derivative) 178–180 Not provided Moderate (polar groups)
Rezvilutamide Not provided 479.47 Low (complex structure)

Trends :

  • Melting Points : Hydantoin derivatives (e.g., 6i) have higher m.p. due to crystalline packing from hydrogen-bonding thioxo groups .

Biological Activity

4-((3-(Trifluoromethyl)phenyl)sulfonyl)benzonitrile is a compound of interest due to its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The incorporation of a trifluoromethyl group and a sulfonyl moiety significantly influences the biological profile of this compound, making it a subject of various pharmacological studies.

Anti-Cancer Activity

Research indicates that compounds containing the trifluoromethyl and sulfonyl groups exhibit notable anti-cancer activity. For instance, a study evaluated the cytotoxic effects of several benzonitrile derivatives against various human cancer cell lines, including A549 (lung), HCT116 (colon), and PC3 (prostate). The results demonstrated that this compound showed IC50 values comparable to those of established chemotherapeutics like Doxorubicin .

CompoundCell LineIC50 (μM)Reference
This compoundPACA222.4
DoxorubicinPACA252.1

Anti-Inflammatory Activity

The anti-inflammatory potential of this compound has also been evaluated using RAW264.7 macrophages stimulated with lipopolysaccharide (LPS). The compound inhibited nitric oxide (NO) production, indicating its potential to mitigate inflammatory responses. At a concentration of 6 μM, it demonstrated a significant reduction in NO secretion compared to the control .

TreatmentNO Production (%)Reference
This compound52.19 ± 0.37%
PDTC (Control)68.32 ± 2.69%

Antimicrobial Activity

The antimicrobial efficacy of the compound was assessed against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that the compound has substantial antibacterial properties, particularly against E. coli and S. aureus.

Bacterial StrainMIC (μg/mL)Reference
E. coli200
S. aureus40

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to the presence of the trifluoromethyl and sulfonyl groups, which enhance its interaction with biological targets. SAR studies suggest that modifications in these functional groups can lead to variations in potency across different biological assays .

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

  • Cancer Cell Lines : In vitro studies demonstrated that treatment with this compound resulted in significant apoptosis in cancer cell lines, with enhanced efficacy observed over time.
  • Inflammation Models : In vivo models using mice showed reduced inflammation markers when treated with the compound post-LPS administration, suggesting its therapeutic potential in inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-((3-(Trifluoromethyl)phenyl)sulfonyl)benzonitrile, and how can reaction conditions be optimized for yield?

  • The compound is typically synthesized via sulfonylation or cross-coupling reactions. For example, sulfonylation of benzonitrile derivatives with 3-(trifluoromethyl)benzenesulfonyl chloride under basic conditions (e.g., NaH in THF) is a common approach. Optimization involves adjusting stoichiometry, temperature (e.g., 0–60°C), and catalyst systems (e.g., Pd(PPh₃)₄ for Suzuki-Miyaura coupling) . Purity can be enhanced using flash column chromatography with ethyl acetate/hexane gradients .

Q. How do solubility and stability properties of this compound impact experimental design in biological assays?

  • The trifluoromethyl and sulfonyl groups confer moderate lipophilicity, requiring solvents like DMSO or acetonitrile for dissolution. Stability studies (e.g., HPLC or LC-MS monitoring under varying pH/temperature) are critical for biological assays to avoid degradation artifacts. Pre-formulation studies in PBS or simulated gastric fluid are recommended .

Q. What analytical techniques are most reliable for characterizing this compound?

  • HPLC (≥98% purity, C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C, DEPT-135 for nitrile/sulfonyl group confirmation) are standard. High-resolution mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies functional groups (e.g., CN stretch at ~2220 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound in kinase inhibition?

  • Replace the trifluoromethyl or sulfonyl group with electron-withdrawing/donating substituents (e.g., -NO₂, -CF₃, -OCH₃) and test inhibition against kinases like EGFR or VEGFR2. Use molecular docking (AutoDock Vina) and in vitro kinase assays (ADP-Glo™) to correlate structural changes with IC₅₀ values .

Q. What are the potential metabolic pathways of this compound, and how can its degradation products be identified?

  • Phase I metabolism (cytochrome P450-mediated oxidation) may produce hydroxylated or desulfonylated derivatives. Use LC-QTOF-MS with isotopic labeling or in vitro microsomal assays (human liver microsomes + NADPH) to track metabolites. Compare fragmentation patterns with reference standards .

Q. How does the compound interact with cellular targets implicated in cancer hallmarks (e.g., angiogenesis, apoptosis)?

  • Design assays targeting hallmarks outlined by Hanahan & Weinberg (2011):

  • Angiogenesis : HUVEC tube formation assay + VEGF secretion (ELISA).
  • Apoptosis : Caspase-3/7 activation (Caspase-Glo®) and Annexin V/PI flow cytometry .

Q. What strategies resolve contradictions in biological activity data across different cell lines?

  • Perform orthogonal validation :

  • Replicate assays in isogenic cell lines (e.g., wild-type vs. p53-null).
  • Use siRNA knockdown of suspected off-target proteins (e.g., ABC transporters affecting uptake).
  • Cross-reference transcriptomic data (RNA-seq) to identify lineage-specific resistance mechanisms .

Methodological Considerations

Q. How can computational modeling predict the compound’s pharmacokinetics and toxicity?

  • Use ADMET Predictor™ or SwissADME to estimate logP, BBB permeability, and hERG inhibition. Toxicity endpoints (e.g., Ames test, hepatotoxicity) can be modeled via QSAR platforms like Derek Nexus .

Q. What experimental controls are critical when studying this compound’s effects on steroidogenic enzymes (e.g., CYP11B1)?

  • Include positive controls (e.g., metyrapone for CYP11B1 inhibition) and vehicle controls (DMSO ≤0.1%). Validate enzyme activity via LC-MS quantification of cortisol/deoxycorticosterone ratios in H295R adrenocortical cells .

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